molecular formula C16H10N2O4 B3024437 (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 66949-10-8

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B3024437
CAS No.: 66949-10-8
M. Wt: 294.26 g/mol
InChI Key: QRTYQFYODBKCHQ-RAXLEYEMSA-N
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Description

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a nitrobenzylidene group attached to the oxazole ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenyloxazole. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-nitrobenzaldehyde+2-phenyloxazoleBase, HeatThis compound\text{2-nitrobenzaldehyde} + \text{2-phenyloxazole} \xrightarrow{\text{Base, Heat}} \text{this compound} 2-nitrobenzaldehyde+2-phenyloxazoleBase, Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (Z)-4-(2-Aminobenzylidene)-2-phenyloxazol-5(4H)-one.

    Substitution: Formation of substituted benzylidene derivatives.

    Oxidation: Formation of oxidized oxazole derivatives.

Scientific Research Applications

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized oxazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrobenzylidene moiety can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules. The compound’s reactivity is influenced by the electronic properties of the nitro and oxazole groups, which can modulate its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
  • (5Z,5’Z)-3,3’-(10H-Phenothiazine-3,7-diyl)bis[5-(3-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one]

Uniqueness

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the specific positioning of the nitro group on the benzylidene moiety, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

(4Z)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-13(10-12-8-4-5-9-14(12)18(20)21)17-15(22-16)11-6-2-1-3-7-11/h1-10H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYQFYODBKCHQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-81-0
Record name NSC42341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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